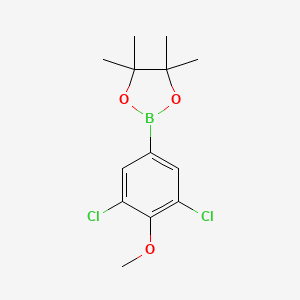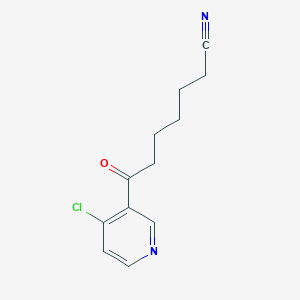
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate
Vue d'ensemble
Description
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate (M6M5M4PC) is a versatile organic compound with a wide range of applications in the scientific research field. It is a small molecule with a molecular weight of 134.14 g/mol and is composed of three carbon atoms, four hydrogen atoms, two nitrogen atoms, and one oxygen atom. M6M5M4PC is a colorless liquid with a boiling point of 294°C, a melting point of -14°C, and a density of 1.08 g/mL.
Applications De Recherche Scientifique
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate has a wide range of applications in the scientific research field. It is used as a raw material for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of polyurethanes.
Mécanisme D'action
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate is an organic compound with a wide range of applications in the scientific research field. It is used as a raw material for the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of polyurethanes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound is an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been shown to have an inhibitory effect on the growth of several human cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a wide range of applications in the scientific research field. However, there are some limitations for its use in laboratory experiments. It is highly volatile and has a low boiling point, which can make it difficult to store and handle. In addition, it is a strong acid, which can be corrosive and hazardous to work with.
Orientations Futures
Given the wide range of applications of Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate in the scientific research field, there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential use as a reagent in organic synthesis, a catalyst in the synthesis of polymers, and a reactant in the synthesis of polyurethanes. Additionally, research into the use of this compound as a drug delivery system could be explored, as well as its potential use as an antimicrobial agent. Finally, further research into the safety and toxicity of this compound could be conducted.
Propriétés
IUPAC Name |
methyl 6-methoxy-5-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(8(11)13-3)9-4-10-7(5)12-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYOMASQLXPBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)


![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)




